Mirabegron

描述

Mirabegron is a sympathomimetic beta-3 adrenergic receptor agonist used to relax the smooth muscle of the bladder in the treatment of urinary frequency and incontinence. It is unique amongst overactive bladder treatment options in that, unlike other treatments such as [solifenacin] and [darifenacin], it lacks significant antimuscarinic activity, which is responsible both for the therapeutic effects of these medications and their broad range of adverse effects. Mirabegron has a comparatively favorable adverse effect profile as compared to other available treatment options, and its complementary mechanism to the antimuscarinics that came before it allows for its use alongside solifenacin in refractory cases. Mirabegron first received FDA approval in 2012, under the brand name Myrbetriq, for the treatment of adults with overactive bladder. An extended-release granule formulation was subsequently granted approval in March 2021 for the treatment of pediatric patients with neurogenic detrusor overactivity. Mirabegron is also used in other jurisdictions across the globe, including Canada, the EU, and Japan.

Mirabegron is a beta3-Adrenergic Agonist. The mechanism of action of mirabegron is as an Adrenergic beta3-Agonist, and Cytochrome P450 2D6 Inhibitor, and Cytochrome P450 3A Inhibitor, and P-Glycoprotein Inhibitor.

Mirabegron is a beta-3 adrenergic agonist that is used for treatment of overactive bladder syndrome. Mirabegron has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.

Mirabegron is an orally bioavailable agonist of the human beta-3 adrenergic receptor (ADRB3), with muscle relaxing, neuroprotective and potential antineoplastic activities. Upon oral administration, mirabegron binds to and activates ADRB3, which leads to smooth muscle relaxation. Mirabegron also restores sympathetic stimulation in mesenchymal stem cell (MSC) niches, inhibits JAK2-mutated hematopoietic stem cell (HSC) expansion and blocks the progression of myeloproliferative neoplasms (MPNs). Lack of sympathetic stimulation of the MSC and HSC niche is associated with the development of MPNs.

MIRABEGRON is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2012 and has 4 approved and 12 investigational indications.

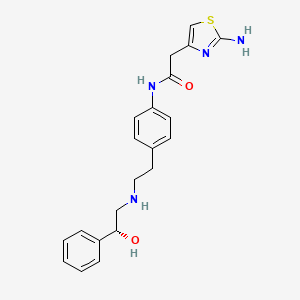

a beta3-adrenergic receptor agonist; structure in first source

Structure

3D Structure

属性

IUPAC Name |

2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2S/c22-21-25-18(14-28-21)12-20(27)24-17-8-6-15(7-9-17)10-11-23-13-19(26)16-4-2-1-3-5-16/h1-9,14,19,23,26H,10-13H2,(H2,22,25)(H,24,27)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBAPPPCECJKMCM-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101021648 | |

| Record name | Mirabegron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101021648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223673-61-8 | |

| Record name | Mirabegron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223673-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mirabegron [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223673618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mirabegron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08893 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mirabegron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101021648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl] acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIRABEGRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MVR3JL3B2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mirabegron's Core Mechanism in Detrusor Muscle Relaxation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mirabegron, a selective β3-adrenergic receptor (β3-AR) agonist, represents a significant therapeutic advance in the management of overactive bladder (OAB). Its primary mechanism of action involves the relaxation of the detrusor smooth muscle during the urine storage phase, leading to an increase in bladder capacity and a reduction in OAB symptoms. This technical guide provides an in-depth exploration of the molecular pathways, experimental validation, and quantitative outcomes associated with Mirabegron's therapeutic effect. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development in the field of urology.

Introduction

Overactive bladder is a clinical syndrome characterized by urinary urgency, with or without urge incontinence, and is often accompanied by frequency and nocturia.[1] The underlying pathophysiology frequently involves involuntary contractions of the detrusor muscle during the bladder filling phase.[2] Mirabegron offers a distinct therapeutic approach compared to antimuscarinic agents by targeting the β3-adrenergic signaling pathway to promote detrusor relaxation.[3] This document will dissect the core mechanisms of Mirabegron, from receptor activation to downstream cellular effects, supported by experimental evidence and clinical data.

The β3-Adrenergic Signaling Pathway in Detrusor Relaxation

Mirabegron's primary effect is mediated through the activation of β3-adrenergic receptors, which are predominantly expressed in the detrusor smooth muscle.[3] This activation initiates a cascade of intracellular events culminating in muscle relaxation.

cAMP-Dependent Pathway

The canonical mechanism of action for Mirabegron is the Gs-protein coupled receptor pathway:

-

Receptor Binding and G-Protein Activation: Mirabegron binds to the β3-AR, inducing a conformational change that activates the associated stimulatory G-protein (Gs).[4]

-

Adenylyl Cyclase Activation and cAMP Production: The activated α-subunit of the Gs-protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[3][4]

-

Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of protein kinase A (PKA).[5]

-

Phosphorylation of Target Proteins and Muscle Relaxation: PKA phosphorylates various downstream targets, which collectively contribute to detrusor muscle relaxation. These effects are thought to include the modulation of intracellular calcium levels and the sensitization of the contractile apparatus to calcium.[5]

Evidence for cAMP-Independent Pathways

Emerging research suggests that Mirabegron may also induce detrusor relaxation through mechanisms independent of the classical cAMP/PKA pathway.[5][6] These alternative pathways may involve:

-

Modulation of Ion Channels: Direct or indirect effects on potassium (K+) channels, leading to hyperpolarization of the smooth muscle cell membrane and subsequent relaxation.[7]

-

Inhibition of the Rho-Kinase (ROCK) Pathway: The Rho-kinase pathway is known to play a crucial role in smooth muscle contraction.[8] Some studies suggest that β3-AR activation may lead to the inhibition of this pathway, contributing to relaxation.[5]

-

Prejunctional Inhibition of Acetylcholine Release: Evidence from in vitro studies on human bladder strips indicates that Mirabegron can inhibit the release of acetylcholine from parasympathetic nerve terminals, thereby reducing cholinergic-mediated detrusor contractions.[9] This suggests a neurogenic component to its mechanism of action.

References

- 1. Mirabegron - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of Action | MYRBETRIQ® (mirabegron ER tablets) [myrbetriqhcp.com]

- 3. What is the mechanism of Mirabegron? [synapse.patsnap.com]

- 4. pharmacyfreak.com [pharmacyfreak.com]

- 5. researchgate.net [researchgate.net]

- 6. Mirabegron induces relaxant effects via cAMP signaling-dependent and -independent pathways in detrusor smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. On the Site and Mechanism of Action of β3-Adrenoceptor Agonists in the Bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Rho kinase--a new target for pharmacological treatment of an overactive bladder] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Journey of Mirabegron: From Discovery to a First-in-Class Treatment for Overactive Bladder

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Mirabegron, marketed under brand names such as Myrbetriq® and Betmiga®, represents a significant advancement in the pharmacological management of overactive bladder (OAB). As the first clinically approved selective β3-adrenergic receptor agonist, it offers a distinct mechanism of action compared to the traditional mainstay of OAB treatment, antimuscarinic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical development of Mirabegron, tailored for researchers, scientists, and drug development professionals. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are included to offer a thorough understanding of this innovative therapeutic agent.

Discovery and Development

The development of Mirabegron was driven by the need for alternative OAB treatments with improved side-effect profiles compared to antimuscarinics, which are often associated with bothersome effects like dry mouth and constipation.[1] The journey of Mirabegron began with the identification of the β3-adrenergic receptor as a potential therapeutic target for OAB.

1.1. Target Identification and Rationale

Research in the late 1980s and 1990s led to the characterization of β3-adrenergic receptors and their significant presence in the detrusor muscle of the bladder.[2][3] Unlike β1 and β2 receptors, which are more prevalent in cardiovascular tissues, β3-adrenergic receptors are the predominant subtype in the bladder, accounting for approximately 97% of all beta-receptors in this tissue.[4] Activation of these receptors was found to induce relaxation of the detrusor muscle, thereby increasing bladder capacity.[5][6] This bladder-specific expression profile made the β3-adrenergic receptor an attractive target for a novel class of OAB drugs with the potential for fewer systemic side effects.

1.2. Lead Compound and Optimization

The quest for a selective β3-adrenergic receptor agonist led to extensive research and the synthesis of numerous compounds.[3] Astellas Pharma Inc. (formerly Yamanouchi Pharmaceutical Co.) played a pivotal role in this endeavor.[6] Through structure-activity relationship (SAR) studies, researchers at Astellas identified and optimized lead compounds to enhance potency and selectivity for the human β3-adrenergic receptor.[7] This extensive effort culminated in the discovery of Mirabegron (formerly known as YM178), a compound that demonstrated promising preclinical efficacy and a favorable pharmacological profile.[3][8]

1.3. Preclinical and Clinical Development

Preclinical studies in animal models confirmed that Mirabegron effectively relaxed the detrusor muscle and improved bladder storage function.[9] Following the successful proof-of-concept stage, Mirabegron entered an extensive clinical development program involving over 10,000 individuals.[2][3] This program consisted of multiple Phase II and III clinical trials to evaluate its efficacy, safety, and tolerability in patients with OAB.[10][11] The successful outcomes of these trials led to its approval by the U.S. Food and Drug Administration (FDA) in 2012, making it the first β3-adrenergic receptor agonist available for the treatment of OAB.[12][13]

Mechanism of Action and Signaling Pathway

Mirabegron exerts its therapeutic effect by selectively activating β3-adrenergic receptors in the detrusor muscle of the bladder.[1][14][15]

2.1. β3-Adrenergic Receptor Activation

As a potent and selective agonist, Mirabegron binds to β3-adrenergic receptors on the surface of detrusor smooth muscle cells.[1][16] This binding event initiates a downstream signaling cascade.

2.2. Intracellular Signaling Cascade

The activation of the Gs protein-coupled β3-adrenergic receptor stimulates the enzyme adenylyl cyclase.[1][16] Adenylyl cyclase, in turn, catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][16] The resulting increase in intracellular cAMP levels is the key second messenger in this pathway.

2.3. Detrusor Muscle Relaxation

Elevated cAMP levels lead to the activation of protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of the detrusor smooth muscle.[1][16] This relaxation during the storage phase of the urinary bladder fill-void cycle increases bladder capacity and reduces the symptoms of OAB, such as urgency, frequency, and incontinence.[14][16]

References

- 1. Crystalline Forms Of Mirabegron And Process For Their Preparation [quickcompany.in]

- 2. acs.org [acs.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Mirabegron | 223673-61-8 [chemicalbook.com]

- 5. WO2015040605A1 - Crystalline form of mirabegron - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. CN104230840A - Synthesis method of mirabegron - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Additive effects of mirabegron on muscarinic receptor binding and on relaxation of cholinergic detrusor muscle contraction by antimuscarinics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. Clinical Studies | MYRBETRIQ® (mirabegron ER tablets) [myrbetriqhcp.com]

- 12. Randomized double-blind, active-controlled phase 3 study to assess 12-month safety and efficacy of mirabegron, a β(3)-adrenoceptor agonist, in overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Distinct Conformations of Mirabegron Determined by MicroED - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ovid.com [ovid.com]

- 15. Mirabegron synthesis - chemicalbook [chemicalbook.com]

- 16. PILLAR Study Design | MYRBETRIQ® (mirabegron ER tablets) [myrbetriqhcp.com]

Mirabegron's selectivity for beta-3 adrenergic receptors over beta-1 and beta-2

An In-depth Technical Guide to Mirabegron's Selectivity for the β3-Adrenergic Receptor

Introduction

Mirabegron is a potent and selective agonist of the β3-adrenergic receptor (β3-AR), the first of its class to be approved for the treatment of overactive bladder (OAB).[1] The therapeutic efficacy of mirabegron in OAB stems from its ability to stimulate β3-ARs highly expressed in the detrusor smooth muscle of the bladder, leading to muscle relaxation and an increase in bladder capacity. A critical aspect of its pharmacological profile and clinical utility is its selectivity for the β3-AR over the β1-AR and β2-AR subtypes. Activation of β1-ARs is primarily associated with cardiovascular effects, such as increased heart rate and contractility, while β2-AR stimulation can lead to effects like bronchodilation and vasodilation.[2][3] Therefore, high selectivity for the β3-AR is crucial for minimizing potential off-target side effects. This guide provides a detailed examination of mirabegron's receptor selectivity, the experimental methods used for its determination, and the underlying signaling pathways.

Quantitative Selectivity Profile of Mirabegron

The selectivity of mirabegron is quantified through in vitro pharmacological studies that determine its binding affinity (Ki) and functional potency (EC50) at each of the human β-adrenergic receptor subtypes. These studies consistently demonstrate that mirabegron is significantly more potent and active at the β3-AR compared to the β1-AR and β2-AR.

Functional Agonist Potency (EC50)

Functional assays measure the concentration of a drug required to elicit 50% of its maximal response, providing a key indicator of its potency. The data below, derived from cAMP accumulation assays in cell lines expressing recombinant human β-adrenergic receptors, illustrates mirabegron's functional selectivity.

| Receptor Subtype | Mirabegron EC50 (nM) | Reference Agonist (Isoproterenol) EC50 (nM) | Cell Line | Source |

| Human β1-AR | 594 | 0.89 | CHO-K1 | [4] |

| Human β2-AR | 570 | 0.78 | CHO-K1 | [4] |

| Human β3-AR | 1.15 - 10.0 | 10.7 | CHO-K1 / HEK293 | [4][5] |

EC50 (Half-maximal effective concentration) is the concentration of an agonist that produces 50% of the maximal possible effect of that agonist.

Binding Affinity (Ki)

Binding assays determine the affinity of a ligand for a receptor. The inhibition constant (Ki) represents the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. Lower Ki values indicate higher binding affinity.

| Receptor Subtype | Mirabegron Ki (nM) | Source |

| Human β1-AR | 383 | [3][4] |

| Human β2-AR | 977 | [3][4] |

| Human β3-AR | 2.5 - 55 | [6] |

Ki (Inhibition constant) is a measure of the binding affinity of a compound to a receptor.

As the data illustrates, mirabegron's potency and affinity for the human β3-AR are orders of magnitude greater than for the β1- and β2-AR subtypes. Studies have calculated the selectivity of mirabegron for the β3-AR to be approximately 517-fold higher than for the β1-AR and 496-fold higher than for the β2-AR under identical experimental conditions.[3][4]

Adrenergic Receptor Signaling Pathways

β-adrenergic receptors are G-protein-coupled receptors (GPCRs) that, upon activation by an agonist like mirabegron, initiate intracellular signaling cascades.[7] While all three subtypes can couple to the stimulatory G-protein (Gs), leading to the production of cyclic adenosine monophosphate (cAMP), there are nuances in their downstream signaling.

β1-Adrenergic Receptor Signaling

Predominantly expressed in cardiac tissue, β1-ARs are key regulators of cardiac function.[2][8] Their activation leads to a Gs-mediated cascade that increases heart rate and contractility.[8][9] Some evidence also suggests that β1-ARs can engage in G-protein independent signaling via β-arrestins, potentially activating pathways like the MAPK cascade.[10]

β2-Adrenergic Receptor Signaling

β2-ARs are widely distributed, notably in the smooth muscle of the airways and blood vessels.[11] Their canonical signaling pathway also involves Gs-protein activation, leading to cAMP production and subsequent smooth muscle relaxation.[12][13] β2-ARs are also known to couple to the inhibitory G-protein (Gi) and to signal through β-arrestin-mediated pathways, which can activate kinases like ERK.

β3-Adrenergic Receptor Signaling

The β3-AR is the primary target for mirabegron. It is highly expressed in the detrusor muscle of the bladder and in adipose tissue.[7] Similar to the other subtypes, its primary signaling mechanism is through the Gs-AC-cAMP-PKA pathway, which in the bladder leads to smooth muscle relaxation.[1][14] Unlike β1- and β2-ARs, the human β3-AR lacks phosphorylation sites for PKA, making it relatively resistant to the rapid, agonist-induced desensitization seen with the other subtypes.[1][7] There is also evidence suggesting that β3-ARs can couple to Gi proteins, activating alternative pathways that may involve nitric oxide (NO) or ERK1/2.[1][14][15]

Experimental Protocols

The determination of mirabegron's selectivity relies on standardized in vitro pharmacological assays. The two primary methods are radioligand binding assays and functional cAMP accumulation assays.

Protocol 1: Radioligand Binding Assay (Competition)

This assay quantifies the affinity (Ki) of a test compound (mirabegron) by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.[16][17][18]

-

Membrane Preparation : Cells (e.g., CHO or HEK293) stably expressing a high density of a single human β-adrenergic receptor subtype (β1, β2, or β3) are cultured and harvested. The cell membranes containing the receptors are isolated through homogenization and centrifugation.[19]

-

Assay Incubation : In a multi-well plate, the isolated membranes are incubated with:

-

A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-iodocyanopindolol).

-

A range of concentrations of the unlabeled test compound (mirabegron).

-

-

Equilibrium : The mixture is incubated to allow the binding reaction to reach equilibrium.[17]

-

Separation : The receptor-bound radioligand is separated from the free, unbound radioligand. This is typically achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes while allowing the free radioligand to pass through.[17][19]

-

Quantification : The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis : The amount of bound radioligand is plotted against the concentration of the competing test compound (mirabegron). Non-linear regression analysis is used to determine the IC50 value (the concentration of mirabegron that inhibits 50% of the specific binding of the radioligand). The IC50 is then converted to the Ki value using the Cheng-Prusoff equation.

Protocol 2: Functional cAMP Accumulation Assay

This cell-based functional assay measures the ability of an agonist to stimulate the production of the second messenger cAMP, thereby determining its potency (EC50) and efficacy.[20]

-

Cell Culture : Cell lines (e.g., CHO-K1, HEK293) engineered to express a specific human β-adrenergic receptor subtype are cultured in multi-well plates.[21][22]

-

Compound Incubation : The cells are incubated with increasing concentrations of the test agonist (mirabegron) or a reference agonist (e.g., isoproterenol) for a defined period at 37°C.[21]

-

Cell Lysis and cAMP Detection : Following incubation, the cells are lysed. The intracellular cAMP concentration in the lysate is then measured. Common detection methods include:

-

Homogeneous Time-Resolved Fluorescence (HTRF) : A competitive immunoassay where endogenous cAMP competes with a labeled cAMP tracer for binding to a specific antibody, leading to a change in the FRET signal.[23]

-

AlphaScreen : A bead-based immunoassay where competition between endogenous and biotinylated cAMP for an antibody-coated acceptor bead modulates a chemiluminescent signal.[24]

-

Luciferase-based Biosensors : Genetically encoded biosensors that produce a luminescent signal upon binding to cAMP.[25]

-

-

Data Analysis : A concentration-response curve is generated by plotting the measured cAMP levels against the log concentration of the agonist. Non-linear regression is used to calculate the EC50 and the maximum response (Emax) relative to a full agonist.

Conclusion

The comprehensive in vitro data unequivocally establishes mirabegron as a highly selective β3-adrenergic receptor agonist. Its functional potency and binding affinity for the β3-AR are substantially greater than for the β1- and β2-AR subtypes. This selectivity is fundamental to its mechanism of action in treating overactive bladder, allowing for targeted relaxation of the detrusor muscle while minimizing the risk of systemic, off-target effects commonly associated with β1- and β2-AR stimulation. The robust methodologies of radioligand binding and functional cAMP assays provide the quantitative foundation for understanding this critical aspect of mirabegron's pharmacological profile, underscoring its importance as a targeted therapeutic agent.

References

- 1. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. journals.plos.org [journals.plos.org]

- 4. Vibegron shows high selectivity and potent agonist activity for β3-adrenoceptors, irrespective of receptor density - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selectivity and Maximum Response of Vibegron and Mirabegron for β3-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How β3‐adrenoceptor‐selective is mirabegron? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 11. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 13. Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Signaling Pathways Mediating Beta 3 Adrenergic Receptor-induced Production of Interleukin-6 in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. Receptor-Ligand Binding Assays [labome.com]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 21. researchgate.net [researchgate.net]

- 22. Selectivity and Maximum Response of Vibegron and Mirabegron for β3-Adrenergic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. resources.revvity.com [resources.revvity.com]

- 25. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Characterization of Mirabegron's Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro characterization of Mirabegron's binding affinity, with a primary focus on its interaction with the β3-adrenoceptor. Mirabegron is a potent and selective β3-adrenoceptor agonist, the first of its class approved for the treatment of overactive bladder (OAB).[1][2] Understanding its binding characteristics is crucial for elucidating its mechanism of action and potential off-target effects. This document details the quantitative binding and functional data, the experimental protocols used for their determination, and the key signaling pathways involved.

Quantitative Binding and Functional Data

The in-vitro affinity and functional activity of Mirabegron have been extensively studied across various receptor subtypes. The following tables summarize the key quantitative data from these studies, providing a comparative view of Mirabegron's potency and selectivity.

Table 1: Mirabegron Binding Affinity (Ki) for Adrenoceptor Subtypes

| Receptor Subtype | Species | Cell Line/Tissue | Radioligand | Ki (nM) | Reference |

| β3-Adrenoceptor | Human | Transfected Cells | - | 2.5 | [3] |

| β1-Adrenoceptor | Human | Transfected Cells | - | 383 | [3] |

| β2-Adrenoceptor | Human | Transfected Cells | - | 977 | [3] |

| α1A-Adrenoceptor | Human | HEK293 | [3H]-prazosin | 437 | [3] |

| α1B-Adrenoceptor | Human | HEK293 | [3H]-prazosin | 26000 | [3] |

| α1D-Adrenoceptor | Human | HEK293 | [3H]-prazosin | 1800 | [3] |

| M2 Muscarinic | Human | - | - | 2100 | [4][5] |

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Mirabegron Functional Activity (EC50) and Maximal Response (Emax)

| Receptor Subtype | Species | Cell Line | Assay Type | EC50 (nM) | Emax (% of Isoproterenol) | Reference |

| β3-Adrenoceptor | Human | HEK293 | cAMP Accumulation | 10.0 (± 0.56) | 80.4 | [6][7][8] |

| β1-Adrenoceptor | Human | CHO-K1 | cAMP Accumulation | >10,000 | 3 | [7][8] |

| β2-Adrenoceptor | Human | CHO | cAMP Accumulation | >10,000 | 15 | [7][8] |

Note: EC50 represents the concentration of a drug that gives a half-maximal response. Emax is the maximum response achievable by the drug.

Experimental Protocols

The characterization of Mirabegron's binding affinity and functional activity relies on established in-vitro pharmacological assays. The following sections detail the methodologies for the key experiments cited.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique used to quantify the interaction between a ligand (Mirabegron) and its receptor.[9][10] These assays typically involve competition between a radiolabeled ligand and an unlabeled test compound for binding to the receptor.

Objective: To determine the binding affinity (Ki) of Mirabegron for various receptor subtypes.

Materials:

-

Membrane Preparations: Isolated membranes from cells (e.g., CHO, HEK293) or tissues expressing the target receptor.[9][11]

-

Radioligand: A ligand labeled with a radioactive isotope (e.g., [3H]-prazosin for α1-adrenoceptors).[6][9]

-

Unlabeled Ligand: Mirabegron.

-

Binding Buffer: To maintain physiological conditions.[9]

-

Filtration System: To separate bound from free radioligand.[9][11]

Procedure:

-

Membrane Preparation: Frozen tissue or washed cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is resuspended and stored at -80°C.[11] On the day of the assay, the membrane preparation is thawed and resuspended in the final assay binding buffer.[11]

-

Incubation: The assay is performed in 96-well plates. To each well, the membrane preparation, varying concentrations of Mirabegron, and a fixed concentration of the radioligand are added.[11] The plates are incubated to allow the binding to reach equilibrium.[11]

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.[11] The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.[11]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[11]

-

Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of Mirabegron that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Cellular Assays (cAMP Accumulation)

Functional assays are used to determine the biological response elicited by a ligand upon binding to its receptor. For G-protein coupled receptors like the β3-adrenoceptor, a common downstream signaling event is the accumulation of cyclic adenosine monophosphate (cAMP).[12][13]

Objective: To determine the potency (EC50) and efficacy (Emax) of Mirabegron at β-adrenoceptor subtypes.

Materials:

-

Cell Lines: CHO or HEK293 cells stably expressing the human β1, β2, or β3-adrenoceptor.[6][7][8]

-

Test Compounds: Mirabegron and a reference full agonist (e.g., isoproterenol).[6][7][8]

-

cAMP Assay Kit: For the quantification of intracellular cAMP levels (e.g., using homogeneous time-resolved fluorescence - HTRF).[6][7][8]

Procedure:

-

Cell Culture and Plating: The transfected cells are cultured and seeded into 96-well plates.

-

Compound Incubation: The cells are incubated with varying concentrations of Mirabegron or the reference agonist.[6][7][8]

-

cAMP Measurement: Following incubation, the intracellular cAMP levels are measured according to the manufacturer's protocol of the chosen assay kit.[6]

-

Data Analysis: A concentration-response curve is generated by plotting the cAMP levels against the logarithm of the drug concentration. The EC50 and Emax values are determined by nonlinear least-squares regression analysis of this curve.[6][7][8]

Signaling Pathways and Experimental Workflows

Mirabegron-Induced β3-Adrenoceptor Signaling Pathway

Mirabegron's primary mechanism of action involves the activation of the β3-adrenoceptor in the detrusor smooth muscle of the bladder.[12][14] This activation triggers a downstream signaling cascade that ultimately leads to muscle relaxation and increased bladder capacity.[12][14]

Caption: Mirabegron's signaling cascade in detrusor smooth muscle cells.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps involved in a typical radioligand binding assay to determine the binding affinity of a test compound.

Caption: Workflow for determining binding affinity via radioligand assay.

Experimental Workflow for cAMP Functional Assay

This diagram outlines the process for assessing the functional activity of Mirabegron by measuring cAMP accumulation in cells expressing the target receptor.

Caption: Workflow for assessing functional activity via cAMP accumulation.

References

- 1. Mirabegron: A Beta-3 Agonist for Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The β3‐adrenoceptor agonist mirabegron increases human atrial force through β1‐adrenoceptors: an indirect mechanism? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. How β3‐adrenoceptor‐selective is mirabegron? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Selectivity and Maximum Response of Vibegron and Mirabegron for β3-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selectivity and Maximum Response of Vibegron and Mirabegron for β3-Adrenergic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]

- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. droracle.ai [droracle.ai]

- 13. Beta-3 Adrenoceptor Signaling Pathways in Urothelial and Smooth Muscle Cells in the Presence of Succinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanism of Action | MYRBETRIQ® (mirabegron ER tablets) [myrbetriqhcp.com]

Molecular Signaling Pathways Activated by Mirabegron: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mirabegron, a potent and selective β3-adrenoceptor (β3-AR) agonist, is a first-in-class therapeutic agent approved for the treatment of overactive bladder (OAB).[1] Its primary mechanism of action involves the relaxation of the detrusor smooth muscle, leading to an increase in bladder capacity.[2][3] This is primarily achieved through the activation of the β3-AR signaling cascade, which is distinct from the antimuscarinic agents traditionally used for OAB.[2][4] This technical guide provides a comprehensive overview of the molecular signaling pathways activated by Mirabegron, including its canonical cAMP-dependent pathway, emerging evidence for cAMP-independent mechanisms, and its off-target effects. Detailed experimental protocols for key assays and quantitative data on receptor binding and functional activity are also presented to support further research and development in this area.

Core Signaling Pathway: β3-Adrenoceptor Activation and cAMP-Mediated Detrusor Relaxation

Mirabegron's therapeutic effect in OAB is primarily mediated by its agonistic activity on the β3-adrenoceptors predominantly expressed in the detrusor muscle of the bladder.[4][5] The β3-adrenoceptor is a G-protein coupled receptor (GPCR) that, upon activation by Mirabegron, stimulates a well-defined signaling cascade.[6]

The binding of Mirabegron to the β3-AR induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein.[7] The activated Gs protein, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[4][8] The subsequent elevation in intracellular cAMP levels is the central event in the canonical signaling pathway.[4][9]

Elevated cAMP levels lead to the activation of protein kinase A (PKA).[10] PKA then phosphorylates various downstream targets within the smooth muscle cell, ultimately resulting in the relaxation of the detrusor muscle.[10][11] This relaxation during the storage phase of the urinary bladder fill-void cycle increases bladder capacity and alleviates the symptoms of OAB, such as urgency and frequency.[2][9]

Caption: Canonical Mirabegron signaling pathway via β3-AR, Gs protein, and cAMP.

Quantitative Data: Receptor Binding Affinity and Functional Potency

Mirabegron exhibits high selectivity for the human β3-adrenoceptor.[9] The following tables summarize key quantitative data from various in vitro studies.

Table 1: Mirabegron Receptor Binding Affinity

| Receptor Subtype | Species | Preparation | Ki (nM) | Reference |

| β3-Adrenoceptor | Human | Recombinant cells | 2.5 - 55 | [12] |

| β1-Adrenoceptor | Human | Recombinant cells | 383 | [13] |

| β2-Adrenoceptor | Human | Recombinant cells | 977 | [13] |

| α1A-Adrenoceptor | Human | Recombinant cells | 437 | [13] |

| α1D-Adrenoceptor | Human | Recombinant cells | 1800 | [13] |

| α1B-Adrenoceptor | Human | Recombinant cells | 26000 | [13] |

| M2 Muscarinic Receptor | Human | Submission dossier data | 2100 | [12] |

Table 2: Mirabegron Functional Potency (EC50)

| Receptor/Tissue | Species | Assay | EC50 (nM) | Reference |

| β3-Adrenoceptor | Human | cAMP accumulation | 10.0 | [14] |

| β3-Adrenoceptor | Human | cAMP accumulation | 1.15 | [15] |

| β1-Adrenoceptor | Human | cAMP accumulation | 594 | [15] |

| β2-Adrenoceptor | Human | cAMP accumulation | 570 | [15] |

| Detrusor Strips | Human | Relaxation | 589 - 776 | [12] |

Emerging and Off-Target Signaling Pathways

While the cAMP-dependent pathway is the primary mechanism, emerging evidence suggests the involvement of other signaling pathways in Mirabegron's action.

cAMP-Independent Mechanisms

Studies have indicated that Mirabegron can induce relaxation of the detrusor smooth muscle through pathways that are independent of cAMP production.[10][16] Research has shown that the relaxant effect of Mirabegron is only partially attenuated by inhibitors of adenylyl cyclase (SQ22536) and PKA (H-89), suggesting the contribution of a cAMP-independent mechanism.[10][16] This alternative pathway may involve the inhibition of Ca2+ sensitization of the contractile machinery, potentially through modulation of the Rho kinase (ROCK) pathway.[10][11] The RhoA/ROCK pathway is a critical regulator of smooth muscle contraction, and its inhibition can lead to relaxation.[17]

Caption: Postulated cAMP-independent pathway of Mirabegron-induced relaxation.

Nitric Oxide (NO) Signaling

There is evidence to suggest that Mirabegron can influence the production of nitric oxide (NO).[9] Activation of β3-adrenoceptors can lead to the release of NO, which is a potent smooth muscle relaxant.[9][18] This effect may be more prominent in the urothelial cells rather than the detrusor smooth muscle cells themselves.[18] The released NO could then act in a paracrine manner to induce relaxation of the adjacent smooth muscle cells.[18] Combination therapy of Mirabegron with an antimuscarinic has been shown to increase the release of NO during cystitis.[19]

Off-Target Receptor Interactions

At supra-therapeutic concentrations, Mirabegron can interact with other receptors, which may contribute to its side-effect profile or potentially have therapeutic implications in other conditions.

-

α1-Adrenoceptors: Mirabegron has been shown to act as an antagonist at α1A- and α1D-adrenoceptors.[12][20] This antagonism contributes to the relaxation of urethral smooth muscle.[6][20] The binding affinity for these receptors is in the micromolar range, which is significantly lower than its affinity for the β3-AR.[12][13]

-

β1-Adrenoceptors: At higher doses (e.g., 200 mg), Mirabegron can cause β1-adrenoceptor stimulation, leading to an increased heart rate.[2][6]

-

CYP2D6 Inhibition: Mirabegron is a moderate inhibitor of the cytochrome P450 enzyme CYP2D6, which can lead to drug-drug interactions.[21][22]

Experimental Protocols

cAMP Accumulation Assay

This assay quantifies the production of intracellular cAMP in response to Mirabegron treatment.

-

Cell Culture: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the human β3-adrenoceptor are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Compound Treatment: Cells are pre-incubated with the phosphodiesterase inhibitor followed by the addition of varying concentrations of Mirabegron or a control agonist (e.g., isoproterenol).

-

Incubation: The plate is incubated for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: The results are plotted as a concentration-response curve, and the EC50 value is calculated.

Caption: Workflow for a typical cAMP accumulation assay.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of Mirabegron for a specific receptor.

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the receptor of interest.

-

Assay Buffer: An appropriate binding buffer is prepared.

-

Competition Binding: A fixed concentration of a radiolabeled ligand (e.g., [3H]prazosin for α1-adrenoceptors) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled Mirabegron.

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

Organ Bath Experiments for Detrusor Muscle Relaxation

This functional assay measures the relaxant effect of Mirabegron on isolated detrusor muscle strips.

-

Tissue Preparation: Detrusor muscle strips are isolated from human or animal bladders.

-

Mounting: The strips are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Equilibration: The tissues are allowed to equilibrate under a resting tension.

-

Contraction: The muscle strips are pre-contracted with an agent such as carbachol or by electrical field stimulation.

-

Compound Addition: Once a stable contraction is achieved, cumulative concentrations of Mirabegron are added to the organ bath.

-

Tension Measurement: The changes in isometric tension are recorded using a force transducer.

-

Data Analysis: The relaxant responses are expressed as a percentage of the pre-contraction, and a concentration-response curve is generated to determine the EC50 and maximal relaxation (Emax).

Conclusion

Mirabegron represents a significant advancement in the pharmacological management of overactive bladder, primarily through its selective agonism of the β3-adrenoceptor and subsequent activation of the cAMP-PKA signaling pathway. This leads to detrusor muscle relaxation and an increase in bladder capacity. However, the molecular pharmacology of Mirabegron is multifaceted, with growing evidence for the involvement of cAMP-independent mechanisms, such as the modulation of the Rho kinase pathway, and interactions with nitric oxide signaling. Furthermore, its off-target interactions with α1- and β1-adrenoceptors at higher concentrations are important considerations for its clinical use and potential for drug-drug interactions. A thorough understanding of these diverse signaling pathways is crucial for optimizing the therapeutic use of Mirabegron and for the development of future, more selective, and effective treatments for lower urinary tract symptoms.

References

- 1. On the Site and Mechanism of Action of β3-Adrenoceptor Agonists in the Bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of Action | MYRBETRIQ® (mirabegron ER tablets) [myrbetriqhcp.com]

- 3. Mirabegron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of Mirabegron? [synapse.patsnap.com]

- 5. Mirabegron: A Beta-3 Agonist for Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mirabegron: potential off target effects and uses beyond the bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TTD: Therapeutic Target Database [ttd.idrblab.cn]

- 8. pharmacyfreak.com [pharmacyfreak.com]

- 9. droracle.ai [droracle.ai]

- 10. ovid.com [ovid.com]

- 11. researchgate.net [researchgate.net]

- 12. How β3‐adrenoceptor‐selective is mirabegron? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Selectivity and Maximum Response of Vibegron and Mirabegron for β3-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Vibegron shows high selectivity and potent agonist activity for β3-adrenoceptors, irrespective of receptor density - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mirabegron induces relaxant effects via cAMP signaling-dependent and -independent pathways in detrusor smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. dovepress.com [dovepress.com]

- 18. Beta-3 Adrenoceptor Signaling Pathways in Urothelial and Smooth Muscle Cells in the Presence of Succinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Combination drug therapy against OAB normalizes micturition parameters and increases the release of nitric oxide during chemically induced cystitis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mirabegron relaxes urethral smooth muscle by a dual mechanism involving β3 -adrenoceptor activation and α1 -adrenoceptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Mirabegron | C21H24N4O2S | CID 9865528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. rhochistj.org [rhochistj.org]

Mirabegron's Effect on Cyclic Adenosine Monophosphate (cAMP) Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mirabegron is a potent and selective β3-adrenergic receptor (β3-AR) agonist, the first of its class approved for the treatment of overactive bladder (OAB). Its therapeutic effect is primarily mediated by the relaxation of the detrusor smooth muscle during the bladder filling phase, which increases bladder capacity. This relaxation is a direct consequence of the activation of the β3-AR signaling pathway, leading to a significant increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This technical guide provides an in-depth analysis of the molecular mechanism of mirabegron, focusing on its quantitative effect on cAMP synthesis, the experimental protocols used to measure this effect, and the downstream signaling cascade.

Core Mechanism of Action: β3-Adrenergic Receptor-cAMP Signaling

Mirabegron exerts its pharmacological effect by binding to and activating β3-adrenergic receptors, which are predominantly expressed on the detrusor smooth muscle cells of the urinary bladder. The β3-AR is a G-protein coupled receptor (GPCR) that is coupled to the stimulatory G protein, Gs.

Upon agonist binding, the Gs protein is activated, leading to the stimulation of adenylyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent elevation of intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in the relaxation of the detrusor smooth muscle and an increase in bladder capacity.[1][2] Some evidence also suggests that downstream of cAMP, an Exchange Protein Directly Activated by cAMP (EPAC) may be involved in mediating the inhibitory effects on cholinergic neurotransmission in the bladder.[3]

dot

Caption: Mirabegron-cAMP Signaling Pathway.

Quantitative Analysis of Mirabegron's Effect on cAMP Levels

The potency and efficacy of mirabegron in stimulating cAMP production have been quantified in various cellular systems. While direct quantification in primary human detrusor smooth muscle cells is not extensively reported in publicly available literature, data from recombinant cell lines expressing the human β3-AR and functional studies on human detrusor tissue provide a strong basis for its mechanism.

| Cell/Tissue Type | Parameter | Value | Reference |

| CHO Cells (expressing human β3-AR) | EC50 (cAMP accumulation) | 1.15 nM | [4] |

| CHO Cells (expressing human β3-AR) | Intrinsic Activity (vs. Isoproterenol) | 0.94 | [4] |

| HEK293 Cells (expressing human β3-AR) | EC50 (cAMP accumulation) | 10.0 nM (± 0.56) | [5] |

| HEK293 Cells (expressing human β3-AR) | Emax (vs. Isoproterenol) | 80.4% | [5] |

| Human Detrusor Smooth Muscle Strips | EC50 (Relaxation) | 0.78 µM | [6] |

| Human Detrusor (Normal Bladder Function) | pIC50 (vs. Carbachol-induced tone) | 6.23 (± 0.26) | |

| Human Detrusor (Bladder Outlet Obstruction) | pIC50 (vs. Carbachol-induced tone) | 6.04 (± 0.31) | |

| Human Detrusor (Obstruction + Overactivity) | pIC50 (vs. Carbachol-induced tone) | 5.41 (± 0.08) |

EC50: Half-maximal effective concentration. Emax: Maximum effect. pIC50: Negative log of the half-maximal inhibitory concentration. Intrinsic Activity: Relative efficacy compared to a full agonist.

Experimental Protocols

Measurement of cAMP Accumulation (HTRF Assay)

This protocol is a representative example based on commercially available Homogeneous Time-Resolved Fluorescence (HTRF) assay kits, a common method for quantifying cAMP.

dot

Caption: HTRF cAMP Assay Experimental Workflow.

Methodology:

-

Cell Culture and Plating:

-

Culture cells (e.g., HEK293 or CHO cells stably expressing the human β3-AR) under standard conditions.

-

Harvest and resuspend cells in assay buffer. Plate cells at an optimized density into a 384-well white microplate.

-

-

Compound Addition and Stimulation:

-

Prepare serial dilutions of mirabegron and control compounds (e.g., isoproterenol as a full agonist, vehicle as a negative control).

-

Add the compounds to the cells. Typically, a phosphodiesterase (PDE) inhibitor like IBMX is included to prevent cAMP degradation.

-

Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for cAMP accumulation.

-

-

Lysis and Detection:

-

Add a lysis buffer containing the HTRF detection reagents: cAMP labeled with a fluorescent acceptor (e.g., d2) and an anti-cAMP antibody labeled with a fluorescent donor (e.g., Europium cryptate).

-

Incubate for a specified time (e.g., 60 minutes) at room temperature to allow the competitive immunoassay to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible microplate reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

The ratio of the two fluorescence signals is inversely proportional to the amount of cAMP produced in the cells.

-

Generate a standard curve using known concentrations of cAMP to convert the HTRF ratio to absolute cAMP concentrations.

-

Plot concentration-response curves and calculate EC50 and Emax values using non-linear regression analysis.

-

Organ Bath Assay for Detrusor Muscle Relaxation

This protocol outlines the functional assessment of mirabegron's effect on isolated human detrusor smooth muscle strips.

dot

Caption: Organ Bath Experimental Workflow.

Methodology:

-

Tissue Preparation:

-

Obtain human bladder tissue from cystectomy specimens in accordance with ethical guidelines.

-

Dissect the urothelium and connective tissue away to isolate the detrusor smooth muscle.

-

Cut the muscle into longitudinal strips of a standardized size (e.g., 2x2x5 mm).

-

-

Mounting and Equilibration:

-

Mount the muscle strips vertically in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

-

Connect one end of the strip to a fixed point and the other to an isometric force transducer.

-

Allow the strips to equilibrate for a set period (e.g., 60-90 minutes) under a basal tension.

-

-

Contraction and Relaxation Measurement:

-

Induce a stable, submaximal contraction using a contractile agent such as carbachol (a muscarinic agonist).

-

Once a stable plateau of contraction is achieved, add mirabegron to the bath in a cumulative, concentration-dependent manner.

-

Record the changes in isometric tension. Relaxation is measured as the percentage decrease from the pre-contracted tone.

-

-

Data Analysis:

-

Plot the concentration of mirabegron against the percentage of relaxation.

-

Use non-linear regression to fit a sigmoidal curve to the data and determine the pIC50 (the negative logarithm of the concentration causing 50% of the maximal relaxation).

-

Conclusion

Mirabegron's primary mechanism of action is the selective activation of β3-adrenergic receptors in the detrusor muscle, leading to a robust increase in intracellular cAMP levels. This second messenger initiates a signaling cascade that results in smooth muscle relaxation, thereby increasing bladder capacity and alleviating the symptoms of overactive bladder. Quantitative assays consistently demonstrate mirabegron's high potency and efficacy in stimulating the β3-AR/cAMP pathway. The experimental protocols detailed herein provide a framework for the continued investigation of β3-AR agonists and their effects on cellular signaling and tissue function. A notable area for future research would be the direct quantification of mirabegron-induced cAMP accumulation in primary human detrusor smooth muscle cells to further solidify the existing data from recombinant systems and functional tissue assays.

References

- 1. Mirabegron, a β₃-adrenoceptor agonist for the potential treatment of urinary frequency, urinary incontinence or urgency associated with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. β3 Adrenoceptor‐induced cholinergic inhibition in human and rat urinary bladders involves the exchange protein directly activated by cyclic AMP 1 favoring adenosine release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. Age-dependent effects of the β3 adrenoceptor agonist CL316,243 on human and rat detrusor muscle strips - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Dance of Selectivity: An In-depth Guide to the Structure-Activity Relationships of Mirabegron Analogs

For Researchers, Scientists, and Drug Development Professionals

Mirabegron, the first-in-class β3-adrenergic receptor (AR) agonist, has paved the way for a new therapeutic avenue in the management of overactive bladder (OAB). Its unique mechanism of action, which involves the relaxation of the detrusor muscle, has sparked significant interest in the development of next-generation β3-AR agonists with improved potency, selectivity, and pharmacokinetic profiles. This technical guide delves into the core principles of the structure-activity relationship (SAR) of Mirabegron and its analogs, providing a comprehensive overview of the key structural modifications that govern their biological activity.

The β3-Adrenergic Receptor Signaling Cascade

Mirabegron and its analogs exert their therapeutic effects by activating the β3-adrenergic receptor, a G-protein coupled receptor (GPCR). This activation initiates a downstream signaling cascade, as depicted in the diagram below.

Upon agonist binding, the β3-AR undergoes a conformational change, leading to the activation of the associated Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in the relaxation of the bladder's detrusor smooth muscle.[1][2]

Core Structural Features and SAR of Mirabegron Analogs

The chemical structure of Mirabegron can be divided into three key moieties: the (R)-2-hydroxy-2-phenylethylamino group, the ethylphenyl linker, and the 2-aminothiazole headgroup. SAR studies have revealed that modifications to each of these regions can significantly impact the compound's potency, selectivity, and pharmacokinetic properties.

The Acetanilide and Phenylethanolamine Backbone

A significant body of research has focused on modifying the acetanilide and phenylethanolamine core of Mirabegron. These studies have provided valuable insights into the structural requirements for potent and selective β3-AR agonism.

| Compound ID | R Group (Acetanilide Moiety) | β3 EC50 (nM) | β1 Activity | β2 Activity | Reference |

| Mirabegron | 2-aminothiazol-4-yl | 22.4 | >10,000 | >10,000 | [3] |

| 2f | 2-pyridyl | - | - | - | [1] |

| 2u | pyrimidin-2-yl | 110 | No Agonism | No Agonism | [1] |

| 2v | pyrazin-2-yl | - | - | - | [1] |

| 36b | 6-amino-2-pyridyl | Potent Agonist | Selective | Selective | [4] |

| 36g | 2-amino-5-methylthiazol-4-yl | Potent Agonist | Selective | Selective | [4] |

| 36h | 5-amino-1,2,4-thiadiazol-3-yl | Potent Agonist | Selective | Selective | [4] |

Key SAR Insights:

-

Acetanilide Substitutions: The nature of the substituent on the acetanilide ring is crucial for activity. Heterocyclic rings, such as pyridine, pyrimidine, and pyrazine, have been shown to be well-tolerated and can lead to potent β3-AR agonists.[1]

-

Amino-substituted Heterocycles: The introduction of an amino group on the heterocyclic ring of the acetanilide moiety, as seen in compounds 36b, 36g, and 36h, can result in potent and selective β3-AR agonism.[4]

-

Conformational Restriction: Studies on conformationally restricted acetanilides have shown that a five-membered ring is the preferred conformational lock, leading to compounds with a good balance of potency and selectivity.[5]

The 2-Aminothiazole Headgroup

The 2-aminothiazole moiety of Mirabegron plays a critical role in its interaction with the β3-AR. Modifications in this region have been explored to optimize binding and activity.

| Compound ID | Modification to 2-Aminothiazole | β3 EC50 (nM) | Selectivity | Reference |

| Mirabegron | Unsubstituted | 22.4 | >440-fold vs β1/β2 | [3] |

| Analog with N-phenyl substitution | Phenyl group on the amino group | - | - | [6] |

| Analog with N-benzyl substitution | Benzyl group on the amino group | - | - | [6] |

Key SAR Insights:

-

The 2-aminothiazole ring is a key pharmacophoric element. Its nitrogen and sulfur atoms are likely involved in important hydrogen bonding interactions within the receptor's binding pocket.

-

Substitutions on the amino group of the thiazole ring can modulate activity, suggesting this region is sensitive to steric and electronic changes.[6]

Comparative Pharmacology of β3-AR Agonists

To provide a broader context, the following table compares the in vitro activity of Mirabegron with another selective β3-AR agonist, Vibegron.

| Compound | β3 EC50 (nM) | β1 Activity (% of Isoproterenol max) | β2 Activity (% of Isoproterenol max) | Emax at β3 (% of Isoproterenol) | Reference |

| Mirabegron | 10.0 | 3% | 15% | 80.4% | [7][8][9] |

| Vibegron | 2.13 | 0% | 2% | 99.2% | [7][8][9] |

These data highlight that while both are potent β3-AR agonists, Vibegron exhibits greater selectivity and a higher maximal response at the β3 receptor compared to Mirabegron.[7][8][9]

Experimental Protocols

The SAR data presented in this guide are primarily derived from two key in vitro assays: radioligand binding assays and cAMP accumulation assays.

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the β3-adrenergic receptor are isolated from cultured cells or tissue homogenates through differential centrifugation.[10]

-

Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-dihydroalprenolol) and varying concentrations of the unlabeled test compound (the Mirabegron analog).

-

Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and the Ki (the inhibitory constant) can be calculated.[11]

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate the production of the second messenger cAMP.

Methodology:

-

Cell Culture: Cells stably expressing the human β3-adrenergic receptor (e.g., CHO or HEK293 cells) are cultured and seeded into microtiter plates.

-

Compound Incubation: The cells are incubated with varying concentrations of the Mirabegron analog for a defined period.

-

Cell Lysis: The cells are lysed to release the intracellular cAMP.

-

cAMP Quantification: The amount of cAMP in the cell lysate is quantified using a variety of methods, such as homogeneous time-resolved fluorescence (HTRF) or enzyme-linked immunosorbent assay (ELISA).[7]

-

Data Analysis: The data are used to generate a dose-response curve, from which the EC50 (the concentration of the agonist that produces 50% of the maximal response) can be determined.

Conclusion

The structural activity relationship studies of Mirabegron analogs have provided a wealth of information for the rational design of novel β3-adrenergic receptor agonists. The key takeaways for researchers in this field are the critical importance of the acetanilide and 2-aminothiazole moieties, and the significant impact that even subtle structural modifications can have on potency and selectivity. The continued exploration of diverse chemical scaffolds and the use of sophisticated in vitro and in vivo models will undoubtedly lead to the discovery of the next generation of therapies for overactive bladder and other conditions where β3-AR agonism is a viable therapeutic strategy.

References

- 1. Signaling Pathways Mediating Beta 3 Adrenergic Receptor-induced Production of Interleukin-6 in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discoverbiotech.com [discoverbiotech.com]

- 3. researchgate.net [researchgate.net]

- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ahajournals.org [ahajournals.org]

- 7. Selectivity and Maximum Response of Vibegron and Mirabegron for β3-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Selectivity and Maximum Response of Vibegron and Mirabegron for β3-Adrenergic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. giffordbioscience.com [giffordbioscience.com]

Early-Phase Clinical Trial Results for Mirabegron in Overactive Bladder: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-phase clinical trial results for Mirabegron in the treatment of Overactive Bladder (OAB). It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the foundational efficacy, safety, and pharmacological data that supported the later-stage development of this first-in-class β3-adrenoceptor agonist.

Introduction to Mirabegron and its Mechanism of Action

Overactive bladder is a symptom complex characterized by urinary urgency, usually with increased frequency and nocturia, with or without urgency urinary incontinence.[1] Traditionally, the mainstay of OAB treatment has been antimuscarinic agents. However, their use can be limited by side effects such as dry mouth, constipation, and blurred vision.[1][2]

Mirabegron represents an alternative therapeutic approach. It is a potent and selective agonist of the human β3-adrenergic receptor (β3-AR).[3][4] These receptors are predominantly found in the detrusor muscle of the bladder.[2] Activation of β3-ARs leads to relaxation of the detrusor smooth muscle during the bladder's storage phase, thereby increasing bladder capacity without hindering the voiding phase.[3][4][5] This mechanism of action offers a targeted approach to managing OAB symptoms with a potentially more favorable side-effect profile compared to antimuscarinics.[1][2]

Signaling Pathway of Mirabegron

The therapeutic effect of Mirabegron is initiated by its binding to β3-adrenergic receptors on the detrusor muscle cells. This binding activates a signaling cascade involving adenylate cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[2][4] Elevated cAMP levels lead to the relaxation of the detrusor muscle, resulting in increased bladder capacity and a reduction in OAB symptoms.[2][4]

Early-Phase Clinical Trial Data

The clinical development program for Mirabegron included several key early-phase studies to establish its dose-response relationship, efficacy, and safety profile. Below is a summary of the quantitative data from a pivotal Phase II dose-ranging study.

Quantitative Data Summary

Table 1: Efficacy Results from a Phase II Dose-Ranging Study of Mirabegron in OAB

| Parameter | Placebo | Mirabegron 25 mg | Mirabegron 50 mg | Mirabegron 100 mg | Mirabegron 200 mg | Tolterodine ER 4 mg |

| Change from Baseline in Mean Micturition Frequency per 24h | -1.4 | -1.9 | -2.1 | -2.1 | -2.2 | N/A |

| Change from Baseline in Mean Volume Voided per Micturition (mL) | +10.3 | +16.7 | +20.6 | +21.9 | +23.8 | N/A |

| Change from Baseline in Mean Number of Incontinence Episodes per 24h | -1.1 | -1.2 | -1.5 | -1.4 | -1.5 | N/A |

| Change from Baseline in Mean Number of Urgency Episodes per 24h | -1.9 | -2.4 | -2.7 | -2.8 | -3.0* | N/A |

*p ≤ 0.05 vs. placebo[6] Data adapted from a 12-week, randomized, double-blind, placebo-controlled Phase II study.[6]

Table 2: Overview of Treatment-Emergent Adverse Events (TEAEs) in a Phase II Study

| Adverse Event Category | Placebo | Mirabegron 25 mg | Mirabegron 50 mg | Mirabegron 100 mg | Mirabegron 200 mg |

| Any TEAE (%) | 43.2 | 43.8 | 47.9 | 45.7 | 46.2 |

| Gastrointestinal Disorders (%) | 5.3 | 7.2 | 8.3 | 7.7 | 7.7 |

| Dry Mouth (%) | 2.8 | 2.2 | 2.2 | 3.3 | 2.2 |

| Constipation (%) | 1.1 | 1.1 | 1.6 | 1.1 | 1.6 |

| Hypertension (%) | 7.6 | 11.3 | 7.5 | N/A | N/A |

| Nasopharyngitis (%) | 2.5 | 3.5 | 3.9 | N/A | N/A |

| Urinary Tract Infection (%) | 1.8 | 4.2 | 2.9 | N/A | N/A |

| Headache (%) | 3.0 | 2.1 | 3.2 | N/A | N/A |

Data adapted from a 12-week, randomized, double-blind, placebo-controlled Phase II study and other clinical trial data.[6][7] Note: Some specific AE data for higher doses in the Phase II study were not detailed in the provided search results. Hypertension, nasopharyngitis, UTI, and headache data are from broader clinical trial information.[7]

Experimental Protocols

The early-phase clinical trials for Mirabegron were designed to rigorously assess its safety and efficacy in patients with OAB. A representative experimental protocol for a Phase II dose-ranging study is outlined below.

Phase II Dose-Ranging Study Protocol

-

Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled, parallel-group study.[6][8]

-

Patient Population: Adult patients with symptoms of overactive bladder for at least 3 months.[5]

-

Study Phases:

-

Screening Phase: To assess eligibility based on inclusion and exclusion criteria.

-

Placebo Run-in Period: A single-blind, 2-week period to establish baseline symptom frequency and severity.[6][8]

-

Treatment Period: A 12-week, double-blind phase where patients were randomized to receive once-daily doses of Mirabegron (25, 50, 100, or 200 mg), placebo, or an active comparator (e.g., tolterodine ER 4 mg).[6][8]

-

-

Inclusion Criteria (General):

-

Exclusion Criteria (General):

-

Efficacy Endpoints:

-

Primary: Change from baseline to the end of treatment in the mean number of micturition episodes per 24 hours.[6]

-

Secondary: Changes in mean volume voided per micturition; mean number of urinary incontinence, urgency urinary incontinence, and urgency episodes per 24 hours; severity of urgency; and quality of life measures.[6]

-

-

Safety Assessments: Monitoring of adverse events, vital signs (including blood pressure and pulse rate), laboratory tests, electrocardiogram (ECG) measurements, and post-void residual volume.[6][8]

-

Statistical Analysis: Efficacy analyses were typically performed on the full analysis set, including all randomized patients who took at least one dose of the study drug and had baseline and at least one post-baseline efficacy measurement.

Experimental Workflow Diagram

Discussion and Conclusion

The early-phase clinical trials of Mirabegron successfully demonstrated its efficacy in treating the key symptoms of overactive bladder. The dose-ranging studies were crucial in identifying the optimal doses for further development, balancing efficacy with tolerability.[6]

A key finding from these early studies was the dose-dependent improvement in micturition frequency and other OAB symptoms.[6] Importantly, Mirabegron showed a favorable safety profile, with a notably low incidence of dry mouth compared to antimuscarinic agents, a common reason for treatment discontinuation with the older class of drugs.[1] While increases in pulse rate and blood pressure were observed at higher doses, these were generally not associated with an increased incidence of cardiovascular adverse events in the early trials.[6][8]

References

- 1. Mirabegron: a review of recent data and its prospects in the management of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Mirabegron? [synapse.patsnap.com]

- 3. Mechanism of Action | MYRBETRIQ® (mirabegron ER tablets) [myrbetriqhcp.com]

- 4. droracle.ai [droracle.ai]

- 5. ovid.com [ovid.com]

- 6. A phase II dose-ranging study of mirabegron in patients with overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical Studies | MYRBETRIQ® (mirabegron ER tablets) [myrbetriqhcp.com]

- 8. researchgate.net [researchgate.net]

Application Note: In Vitro Evaluation of Mirabegron on Human Bladder Smooth Muscle

Audience: Researchers, scientists, and drug development professionals.